

# a study compared Ridogrel with newer antiplatelet agents like prasugrel and ticagrelor.

Author: BenchChem Technical Support Team. Date: December 2025



A comparative analysis of **Ridogrel** and the newer antiplatelet agents, prasugrel and ticagrelor, reveals a landscape characterized by indirect evidence and a lack of head-to-head clinical trials. While prasugrel and ticagrelor have been extensively studied against the former standard of care, clopidogrel, and each other, data for **Ridogrel** is primarily limited to its comparison with aspirin. This guide synthesizes the available experimental data to provide an objective comparison for researchers, scientists, and drug development professionals.

## **Executive Summary**

Direct comparative clinical trial data for **Ridogrel** against prasugrel and ticagrelor is not available in the public domain. The primary clinical evidence for **Ridogrel**'s efficacy and safety comes from the **Ridogrel** Versus Aspirin Patency Trial (RAPT). In contrast, the clinical profiles of prasugrel and ticagrelor are well-established through large-scale clinical trials comparing them to clopidogrel and, in some instances, to each other.

**Ridogrel** operates through a dual mechanism, inhibiting thromboxane A2 synthase and blocking the thromboxane A2/prostaglandin endoperoxide receptors.[1][2] This mechanism is distinct from that of prasugrel and ticagrelor, which both target the P2Y12 receptor.

Prasugrel is a third-generation thienopyridine that irreversibly inhibits the P2Y12 receptor.[3][4] It is a prodrug requiring metabolic activation.[3]

Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist, belonging to the cyclopentyl-triazolo-pyrimidine class.[5][6] Unlike prasugrel, it does not require metabolic



activation to exert its antiplatelet effect.[5]

## **Quantitative Data Comparison**

Due to the absence of direct comparative trials, the following tables present a summary of the key clinical trial data for each drug against its respective comparator.

Table 1: Ridogrel vs. Aspirin in Acute Myocardial Infarction (RAPT Trial)

| Endpoint                                       | Ridogrel                  | Aspirin                   | p-value |
|------------------------------------------------|---------------------------|---------------------------|---------|
| Patent Infarct-Related<br>Vessel (TIMI 2 or 3) | 72.2%                     | 75.5%                     | NS      |
| New Ischemic Events (post hoc analysis)        | 13%                       | 19%                       | <0.025  |
| Major Bleeding Complications                   | No significant difference | No significant difference | NS      |
| (NS: Not Significant)                          |                           |                           |         |

[7][8]

Table 2: Prasugrel vs. Clopidogrel in Acute Coronary Syndromes (TRITON-TIMI 38 Trial)

| Endpoint                                                       | Prasugrel | Clopidogrel | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------------------------|-----------|-------------|--------------------------|---------|
| Cardiovascular<br>Death, Nonfatal<br>MI, or Nonfatal<br>Stroke | 9.9%      | 12.1%       | 0.81 (0.73-0.90)         | <0.001  |
| Stent<br>Thrombosis                                            | 1.1%      | 2.4%        | 0.48 (0.36-0.64)         | <0.001  |
| Major Bleeding<br>(TIMI criteria)                              | 2.4%      | 1.8%        | 1.32 (1.03-1.68)         | 0.03    |



Table 3: Ticagrelor vs. Clopidogrel in Acute Coronary Syndromes (PLATO Trial)

| Endpoint                                  | Ticagrelor | Clopidogrel | Hazard Ratio<br>(95% CI) | p-value |
|-------------------------------------------|------------|-------------|--------------------------|---------|
| Cardiovascular<br>Death, MI, or<br>Stroke | 9.8%       | 11.7%       | 0.84 (0.77-0.92)         | <0.001  |
| All-Cause<br>Mortality                    | 4.5%       | 5.9%        | 0.78 (0.69-0.89)         | <0.001  |
| Major Bleeding<br>(PLATO criteria)        | 11.6%      | 11.2%       | 1.04 (0.95-1.13)         | 0.43    |

Table 4: Prasugrel vs. Ticagrelor in Acute Coronary Syndrome (ISAR-REACT 5 Trial)

| ) |
|---|
|   |
|   |
|   |
|   |
|   |
|   |
|   |
|   |
|   |
|   |
|   |
|   |

## **Experimental Protocols**

Ridogrel Versus Aspirin Patency Trial (RAPT)



This randomized, multicenter trial enrolled 907 patients with acute myocardial infarction.[7] Patients were randomly assigned to receive either **Ridogrel** or aspirin in addition to streptokinase. The primary endpoint was the patency of the infarct-related artery, assessed by angiography 7 to 14 days after enrollment.[7] Clinical outcomes, including new ischemic events and bleeding complications, were also monitored.[7]

#### **TRITON-TIMI 38**

This was a randomized, double-blind, multinational trial that enrolled 13,608 patients with moderate-to-high-risk acute coronary syndromes with scheduled percutaneous coronary intervention. Patients were randomized to receive either prasugrel (60 mg loading dose, 10 mg daily maintenance dose) or clopidogrel (300 mg loading dose, 75 mg daily maintenance dose). The primary efficacy endpoint was the composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. The key safety endpoint was major bleeding.

#### PLATO (Platelet Inhibition and Patient Outcomes)

This was a randomized, double-blind, multinational trial involving 18,624 patients with acute coronary syndrome. Patients were randomized to receive either ticagrelor (180 mg loading dose, 90 mg twice daily maintenance dose) or clopidogrel (300-600 mg loading dose, 75 mg daily maintenance dose). The primary efficacy endpoint was the composite of death from vascular causes, myocardial infarction, or stroke. The primary safety endpoint was major bleeding.

#### **ISAR-REACT 5**

This investigator-initiated, randomized, multicenter, open-label trial enrolled 4,018 patients with acute coronary syndrome intended for invasive management. Patients were randomized to a ticagrelor-based or a prasugrel-based strategy. The primary endpoint was a composite of death, myocardial infarction, or stroke at one year. The main safety endpoint was major bleeding (BARC type 3 to 5).[10]

## **Signaling Pathway Diagrams**

The following diagrams illustrate the mechanisms of action for **Ridogrel**, prasugrel, and ticagrelor.





Click to download full resolution via product page

Caption: Mechanism of action of Ridogrel.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [Ridogrel, a new platelet antiaggregant molecule with a double mechanism of action. A
  pharmacological and clinical profile] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ridogrel | C18H17F3N2O3 | CID 5362391 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prasugrel StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ticagrelor Wikipedia [en.wikipedia.org]
- 7. Randomized trial of ridogrel, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The Ridogrel Versus Aspirin Patency Trial (RAPT) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Meta-analysis of direct and indirect comparison of ticagrelor and prasugrel effects on platelet reactivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [a study compared Ridogrel with newer antiplatelet agents like prasugrel and ticagrelor.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679325#a-study-compared-ridogrel-with-newer-antiplatelet-agents-like-prasugrel-and-ticagrelor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com